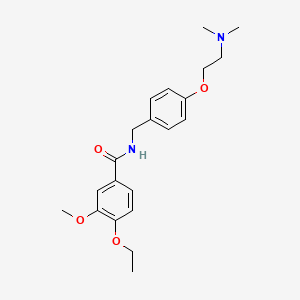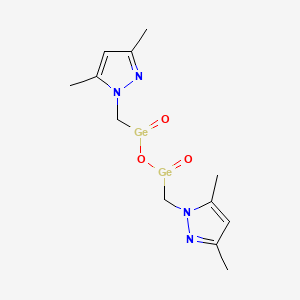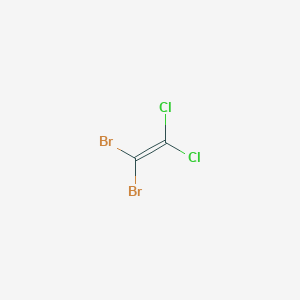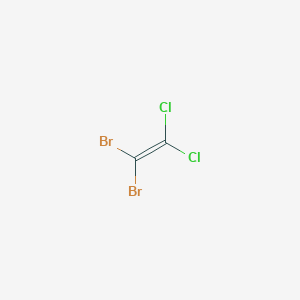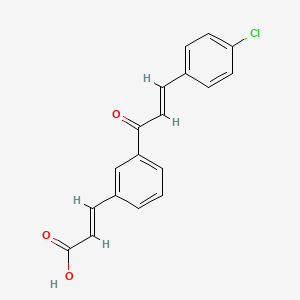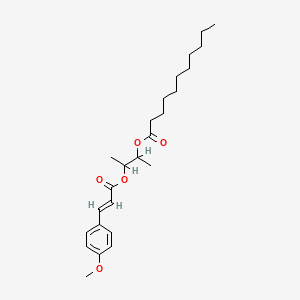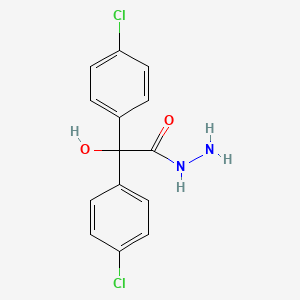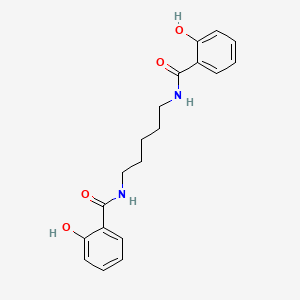
2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジヒドロ-5-(2-ヒドロキシフェニル)-4-(2-メチルフェニル)-3H-1,2,4-トリアゾール-3-チオンは、トリアゾールのクラスに属する複素環式化合物です。 トリアゾールは、その多様な生物活性で知られており、医薬品化学において広く使用されています。
2. 製法
合成経路と反応条件
2,4-ジヒドロ-5-(2-ヒドロキシフェニル)-4-(2-メチルフェニル)-3H-1,2,4-トリアゾール-3-チオンの合成は、通常、適切なヒドラジン誘導体と二硫化炭素および芳香族アルデヒドの環化反応によって行われます。 反応は、通常、水酸化カリウムなどの塩基の存在下で還流条件下で行われます。
工業生産方法
この化合物の工業生産方法は、大規模生産に適した合成経路の最適化を伴う可能性があります。 これは、連続フロー反応器の使用、効率的な精製技術、および廃棄物を最小限に抑えるための溶媒や試薬のリサイクルを含む可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and aromatic aldehydes. The reaction is usually carried out under reflux conditions in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受け、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、対応するチオールまたは他の還元された形態の形成につながる可能性があります。
置換: この化合物中の芳香族環は、求電子置換反応または求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を適切な条件下で使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってスルホキシドが生成される可能性があり、置換反応によって芳香族環にさまざまな官能基が導入される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌性、抗真菌性、抗がん活性などの可能性について調査されています。
医学: その生物活性のために、治療剤としての潜在的な用途があります。
産業: 新素材の開発やさまざまな化学反応における触媒として使用できます。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。 生物学的コンテキストでは、特定の酵素や受容体と相互作用し、特定の経路を阻害または活性化する可能性があります。 具体的な分子標的と経路は、実験的研究によって解明する必要があります。
類似化合物との比較
類似化合物
1,2,4-トリアゾール: 同様のコア構造を持つ親化合物。
ベンゾトリアゾール: 異なる置換基を持つ別のトリアゾール誘導体。
チアゾール: 硫黄原子と窒素原子を含む関連する複素環式化合物。
独自性
2,4-ジヒドロ-5-(2-ヒドロキシフェニル)-4-(2-メチルフェニル)-3H-1,2,4-トリアゾール-3-チオンは、その特定の置換パターンによって、他のトリアゾール誘導体とは異なる化学的および生物学的特性を付与することができます。
特性
CAS番号 |
81518-28-7 |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-2-4-8-12(10)18-14(16-17-15(18)20)11-7-3-5-9-13(11)19/h2-9,19H,1H3,(H,17,20) |
InChIキー |
OXPSQUZEGAMFGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


